3-Bromo-5-tert-butylbenzene-1,2-diol
CAS No.: 38475-36-4
Cat. No.: VC7586376
Molecular Formula: C10H13BrO2
Molecular Weight: 245.116
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38475-36-4 |
---|---|
Molecular Formula | C10H13BrO2 |
Molecular Weight | 245.116 |
IUPAC Name | 3-bromo-5-tert-butylbenzene-1,2-diol |
Standard InChI | InChI=1S/C10H13BrO2/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,12-13H,1-3H3 |
Standard InChI Key | XGWHVLKOISKVLR-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=C(C(=C1)Br)O)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Identifiers
The IUPAC name for this compound is 3-bromo-5-(tert-butyl)benzene-1,2-diol, reflecting the positions of its substituents. Key identifiers include:
The tert-butyl group (C(C)(C)C) at position 5 introduces significant steric bulk, while the bromine atom at position 3 enhances electrophilic reactivity. The adjacent hydroxyl groups at positions 1 and 2 enable hydrogen bonding and chelation .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₃BrO₂ | |
Molecular Weight | 245.11 g/mol | |
CAS Number | 38475-36-4 | |
SMILES | CC(C)(C)C₁=CC(=C(C(=C₁)Br)O)O | |
Boiling Point | Not reported | – |
Melting Point | Not reported | – |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-bromo-5-tert-butylbenzene-1,2-diol typically involves bromination of a pre-functionalized benzene derivative. A plausible route, extrapolated from similar compounds , involves:
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Diazotization and Hydrodehalogenation:
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Hydroxylation:
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Selective oxidation or hydroxylation introduces the diol groups. Protecting groups may be employed to prevent over-oxidation.
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Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Diazotization | NaNO₂, H₂SO₄, 10°C | 84% | |
Hydrodehalogenation | FeSO₄·7H₂O, DMF, H₂O | 84% |
Optimization Challenges
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Steric Hindrance: The tert-butyl group complicates electrophilic substitution, necessitating elevated temperatures or catalysts.
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Regioselectivity: Bromination must occur para to the tert-butyl group, requiring directing groups or precise conditions .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar hydroxyl groups and nonpolar tert-butyl moiety:
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Polar Solvents: Soluble in DMF, DMSO, and acetone due to hydrogen bonding.
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Nonpolar Solvents: Limited solubility in hexane or toluene.
Stability under ambient conditions is likely high, though bromine may render it light-sensitive.
Spectroscopic Characterization
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NMR (¹H): Peaks for aromatic protons appear δ 6.8–7.5 ppm, with tert-butyl protons at δ 1.3 ppm (singlet) .
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IR: O-H stretches near 3200–3400 cm⁻¹; C-Br at 500–600 cm⁻¹ .
Applications in Organic Synthesis
Ligand Design
The diol’s hydroxyl groups enable chelation to metal centers. For example:
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Palladium Catalysis: Analogous brominated tert-butyl compounds form ligands for C-O cross-coupling reactions .
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Steric Modulation: The tert-butyl group prevents undesired side reactions by shielding the metal center .
Pharmaceutical Intermediates
Brominated aromatics are precursors in drug synthesis. The diol moiety may facilitate prodrug formulations via esterification.
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